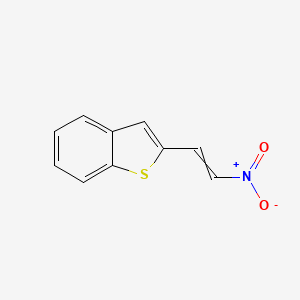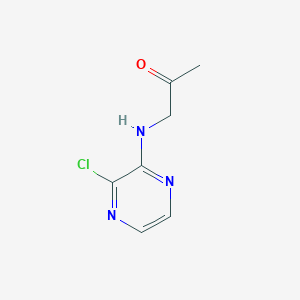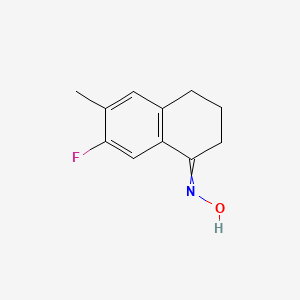
3-phenyl-7-propyl-1-benzofuran-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions . The reaction conditions often include the use of catalysts like Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-phenyl-7-propyl-1-benzofuran-6-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-phenyl-7-propyl-1-benzofuran-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl and propyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
3-phenyl-7-propyl-1-benzofuran-6-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-phenyl-7-propyl-1-benzofuran-6-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . Its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-6-hydroxybenzofuran: Lacks the propyl group, which may affect its biological activity and physicochemical properties.
6-Hydroxy-7-propylbenzofuran: Lacks the phenyl group, which can influence its reactivity and applications.
3-Phenylbenzofuran: Lacks both the hydroxy and propyl groups, resulting in different chemical behavior and biological activities.
Uniqueness
3-phenyl-7-propyl-1-benzofuran-6-ol is unique due to the presence of all three substituents (phenyl, hydroxy, and propyl), which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H16O2 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
3-phenyl-7-propyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C17H16O2/c1-2-6-14-16(18)10-9-13-15(11-19-17(13)14)12-7-4-3-5-8-12/h3-5,7-11,18H,2,6H2,1H3 |
Clave InChI |
PDHJJKVCIGBIIN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-7-(5-ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8654695.png)







![6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8654753.png)


